4-(4-Fluorophenyl)cyclohexane-1,3-dione
Description
4-(4-Fluorophenyl)cyclohexane-1,3-dione is a β-diketone derivative characterized by a cyclohexane-1,3-dione core substituted with a 4-fluorophenyl group at the 4-position. This compound is synthesized via multi-step reactions, including condensation and Michael addition, followed by purification using column chromatography . Cyclohexane-1,3-dione derivatives are recognized for their ability to chelate metal ions, particularly ferrous ions, which underpins their biological activity, such as enzyme inhibition and anticancer properties . The fluorine atom at the para position of the phenyl ring enhances lipophilicity and metabolic stability, making it a critical moiety for optimizing pharmacokinetic profiles .
Properties
Molecular Formula |
C12H11FO2 |
|---|---|
Molecular Weight |
206.21 g/mol |
IUPAC Name |
4-(4-fluorophenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C12H11FO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-4,11H,5-7H2 |
InChI Key |
AINIKBWBEGTCDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC(=O)C1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substitution Patterns and Conformational Effects
- 5-(4-Fluorophenyl)cyclohexane-1,3-dione: A positional isomer with the fluorophenyl group at the 5-position.
- 2-(2-(4-Fluorophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione: Incorporates a hydrazone linker and dimethyl groups at the 5-position. The hydrazone moiety introduces additional hydrogen-bonding capacity, which may enhance interactions with enzyme active sites .
- 5-(Benzo[d][1,3]dioxol-5-yl)cyclohexane-1,3-dione : Features a benzodioxole substituent, increasing aromaticity and electron density. This modification could improve π-π stacking interactions in protein binding .
- 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione: A linear β-diketone with a fluorophenyl group.
Key Structural Insight : Cyclohexane-1,3-dione derivatives predominantly adopt a chair conformation, as observed in X-ray crystallography studies. Substituents at the 4- or 5-position influence planarity and steric hindrance, modulating interactions with biological targets .
Anticancer Activity
- 5-(4-Fluorophenyl)cyclohexane-1,3-dione: No specific activity reported, but fluorine’s electron-withdrawing effect may enhance binding to hydrophobic pockets in proteins .
Anticonvulsant Activity
- N-[3-{4-(3-Trifluoromethylphenyl)-piperazin-1-yl}-propyl]-[7,8-f]benzo-2-aza-spiro[4.5]decane-1,3-dione : A spirocyclic derivative with an ED₅₀ of 23 mg/kg in the maximal electroshock (MES) test, outperforming valproate (ED₅₀ = 211 mg/kg). The fluorophenyl group contributes to enhanced blood-brain barrier penetration .
Physicochemical Properties
| Compound | LogP | Solubility (mg/mL) | Melting Point (°C) | Key Feature(s) |
|---|---|---|---|---|
| 4-(4-Fluorophenyl)cyclohexane-1,3-dione | ~2.8* | Low (hydrophobic) | Not reported | High metabolic stability |
| 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione | 1.10 | Moderate | Not reported | Linear structure, lower rigidity |
| 5-(Benzo[d][1,3]dioxol-5-yl)cyclohexane-1,3-dione | ~3.1* | Low | Not reported | Enhanced π-π stacking potential |
*Predicted using SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
